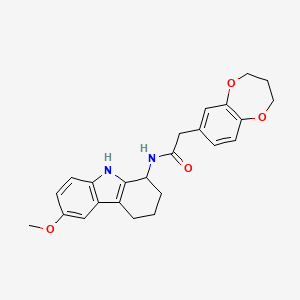![molecular formula C18H16N4O2 B15101934 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15101934.png)
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features an indole moiety fused with an oxazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. The oxazole ring can be constructed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Oxazole Derivatives: Compounds such as oxazole-4-carboxylic acid and 2,5-dimethyl-oxazole are structurally related.
Uniqueness
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its fused ring system, which combines the properties of both indole and oxazole derivatives
Eigenschaften
Molekularformel |
C18H16N4O2 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
3,6-dimethyl-N-(1-methylindol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-10-9-13(16-11(2)21-24-18(16)19-10)17(23)20-14-5-4-6-15-12(14)7-8-22(15)3/h4-9H,1-3H3,(H,20,23) |
InChI-Schlüssel |
MGTUHOKUVARWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C=CN(C4=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~5~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B15101851.png)

![6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B15101862.png)
![Ethyl 2-(2,2-dioxo-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazin-6-yl)acetate](/img/structure/B15101867.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B15101880.png)
![7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101888.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15101892.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B15101900.png)
![3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-propo xyphenyl)-3-pyrrolin-2-one](/img/structure/B15101901.png)
![Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15101912.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15101915.png)
![7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B15101921.png)
![N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B15101948.png)
![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15101955.png)
